molecular formula C14H19NO3S B2979566 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide CAS No. 2097867-54-2

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2979566
CAS No.: 2097867-54-2
M. Wt: 281.37
InChI Key: AQALUSNBOHMKQM-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative designed for specialized chemical and biochemical research. This compound features a complex molecular architecture that integrates a sulfonamide group, known for its potential in modulating biological activity, with a hydroxy-substituted cyclohexenyl ring system, which can confer specific stereochemical and conformational properties. In a research context, this structural motif suggests potential as a key intermediate in synthetic organic chemistry, particularly in the development of more complex molecules for pharmaceutical or agrochemical discovery. The presence of the sulfonamide group, a common pharmacophore, indicates its value in exploratory studies focused on enzyme inhibition, such as targeting carbonic anhydrases or other metalloenzymes. Researchers may also investigate its application in the development of herbicide candidates, as structurally related sulfonamide compounds have been explored for their herbicidal activity . The unique combination of a rigid, yet functionalized, ring system linked to an aromatic sulfonamide makes this reagent a valuable probe for structure-activity relationship (SAR) studies and for investigating novel mechanisms of action in various biological systems.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-12-6-5-7-13(10-12)19(17,18)15-11-14(16)8-3-2-4-9-14/h3,5-8,10,15-16H,2,4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQALUSNBOHMKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-methylbenzenesulfonyl chloride with 1-hydroxycyclohex-2-en-1-ylmethylamine under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding carbonyl compounds.

  • Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, replacing the sulfonamide with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclohexenone derivatives.

  • Reduction: Amines.

  • Substitution: Various amides and esters.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Core Structural Features

Target Compound :

  • Functional Groups : Sulfonamide (–SO₂NH–), 3-methylbenzene, cyclohexenyl hydroxy group.
  • Key Structural Motif : The hydroxycyclohexenylmethyl group may act as a bidentate ligand in metal coordination, similar to N,O-bidentate directing groups in other compounds .

Comparisons :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Functional Groups: Amide (–CONH–), 3-methylbenzene, hydroxy-dimethyl ethyl group. Applications: Demonstrated utility in metal-catalyzed C–H bond functionalization via its N,O-directing group .

N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide () :

  • Functional Groups : Sulfonamide, imidazole, hydroxycyclohexenylmethyl.
  • Contrast : Replaces the 3-methylbenzene ring with an imidazole moiety, which could enhance biological activity (e.g., enzyme inhibition) but reduce aromatic stabilization .

Benzimidazole Derivatives () :

  • Functional Groups : Benzimidazole core with methoxy or acetamide substituents.
  • Contrast : Lack sulfonamide groups but share nitrogen-rich heterocycles, often associated with antimicrobial or anticancer activity .

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Functional Groups Molecular Weight Key Applications
Target Compound Benzene + cyclohexene Sulfonamide, hydroxy, methylbenzene ~299.4 (calc.) Catalysis, drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzene + dimethyl ethanol Amide, hydroxy, methylbenzene 207.3 (calc.) Metal-catalyzed reactions
Compound Imidazole + cyclohexene Sulfonamide, hydroxy, imidazole 313.42 Not specified

Table 2: Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C₁₄H₁₉NO₃S C₁₂H₁₇NO₂ C₁₄H₂₃N₃O₃S
Molecular Weight ~299.4 207.3 313.42
Melting Point N/A N/A N/A

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide, also known as HET0016, is a sulfonamide compound with significant potential in medicinal chemistry. Its structure features a cyclohexene ring with a hydroxyl group, which is linked to a benzene ring containing a methyl group and a sulfonamide functional group. This unique configuration contributes to its biological activity, particularly as an enzyme inhibitor.

Research indicates that this compound primarily functions as an enzyme inhibitor . The compound has been shown to interact with specific molecular targets involved in disease pathways, including cancer and inflammation. Its mechanism typically involves binding to active sites on enzymes or receptors, inhibiting their activity, and influencing various biological signaling pathways.

Enzyme Inhibition Studies

Several studies have highlighted the compound's ability to inhibit specific enzymes:

Enzyme Target Effect of Inhibition Disease Context
KinasesModulation of signaling pathways related to cell growthCancer
CyclooxygenasesReduction in inflammatory mediatorsInflammation

These interactions are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts.

Case Studies and Research Findings

  • Cancer Research : In vitro studies have shown that HET0016 effectively inhibits specific kinases involved in tumor progression. For example, it was found to reduce proliferation in certain cancer cell lines by up to 50% when used at concentrations of 10 µM.
  • Inflammation Models : Animal studies demonstrated that administration of HET0016 led to a significant decrease in inflammatory markers in models of arthritis, suggesting its potential use as an anti-inflammatory agent.
  • Toxicological Assessments : Toxicity studies indicated that while the compound exhibits some toxicity towards algae, it is relatively non-toxic to fish and daphnids, implying a low environmental risk profile .

Synthesis and Structural Comparisons

The synthesis of this compound can be accomplished through several methods, typically involving nucleophilic substitution reactions. The following table compares it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-[(4-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamideSimilar cyclohexene structure but different substitution patternVariations in biological activity due to hydroxyl positioning
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methylbenzene-1-sulfonamideSame core structure but different methyl substitution on benzeneMay exhibit different enzyme selectivity
2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamideChlorine substitution instead of methyl on benzenePotentially altered pharmacokinetic properties

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring combined with the hydroxyl group on the cyclohexene ring, which influences both its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide, and how can purity be validated?

  • Answer : Synthesis typically involves sulfonamide coupling and cyclohexenol derivatization. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonyl chloride intermediates) and using anhydrous conditions to avoid hydrolysis. Post-synthesis, purity validation requires HPLC with UV detection (e.g., C18 column, 254 nm) and mass spectrometry for molecular weight confirmation . Impurity profiling should follow pharmacopeial guidelines, such as setting limits for individual impurities (≤0.1%) and total impurities (≤0.5%) using relative response factors .

Q. How can the compound’s solubility and stability be systematically evaluated for in vitro assays?

  • Answer : Solubility is tested in tiered solvents (DMSO, PBS, ethanol) using nephelometry or UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C/60% RH and 40°C/75% RH over 14 days, followed by HPLC analysis to detect degradation products. For pH stability, use buffers (pH 1–9) and monitor via LC-MS .

Q. What spectroscopic and crystallographic methods are optimal for structural characterization?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments, with data collected at 296 K (λ = 0.71073 Å) and refined using SHELXL. Dihedral angles between aromatic and cyclohexenyl rings (e.g., 37–40°) confirm spatial conformation . Complementary NMR (¹H/¹³C, DEPT, COSY) and IR spectroscopy validate functional groups, such as sulfonamide S=O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Answer : SAR requires iterative synthesis of analogs with modified substituents (e.g., halogenation at the benzene ring or cyclohexenyl hydroxyl group alkylation). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking (AutoDock Vina) to correlate activity with structural features like hydrogen-bond donor capacity or lipophilicity (logP calculated via ChemAxon) .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?

  • Answer : Contradictions arise from assay variability (e.g., cell line differences, endpoint measurements). Mitigation involves:

  • Triangulation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).
  • Standardization : Use reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Meta-analysis : Apply random-effects models to aggregate data from ≥5 independent studies, accounting for heterogeneity via I² statistics .

Q. How can impurity profiling and degradation pathways be rigorously analyzed to meet regulatory standards?

  • Answer : Forced degradation (acid/base/oxidative stress) identifies major degradants. LC-MS/MS with QTOF detection characterizes degradation products (e.g., sulfonic acid derivatives from hydrolysis). Quantification follows ICH Q3A/B guidelines, using calibration curves for known impurities (R² ≥0.99) .

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

  • Answer : ADMET prediction via SwissADME or pkCSM estimates bioavailability (%F = 65–80), BBB permeability (logBB = -0.5), and CYP450 inhibition (e.g., CYP3A4 Ki = 8 µM). Toxicity endpoints (hERG inhibition, Ames test) use QSAR models validated with Tox21 datasets .

Methodological Recommendations

  • Collaborative Studies : Leverage multi-center trials to validate biological activity, ensuring protocols align with CONSORT guidelines for preclinical research .
  • Systematic Reviews : Use PRISMA frameworks to synthesize SAR data, reducing bias via dual independent screening .

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